molecular formula C7H13NO4S B8674130 2-(2-Oxopyrrolidin-1-yl)ethyl methanesulfonate

2-(2-Oxopyrrolidin-1-yl)ethyl methanesulfonate

Cat. No.: B8674130
M. Wt: 207.25 g/mol
InChI Key: QMCMFUXRGPXJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopyrrolidin-1-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C7H13NO4S/c1-13(10,11)12-6-5-8-4-2-3-7(8)9/h2-6H2,1H3

InChI Key

QMCMFUXRGPXJPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN1CCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 1-(2-hydroxyethyl)-2-pyrrolidinone (Aldrich, 0.16 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a Stirred solution of 1-(2-hydroxyethyl)pyrrolidin-2-one (2.6 g, 20 mmol) in pyridine (15 ml) was added methanesulfonyl chloride (2.28 g, 20 mmol) and the reaction mixture was stirred at RT overnight. Solution was concentrated and diluted with ethyl acetate (50 ml) and washed with water (50 ml). Ethyl acetate layer was separated, dried over anhydrous sodium sulfate and evaporated to yield 3.0 g of 2-(2-oxopyrrolidin-1-yl)ethyl methanesulfonate, as an oil (yield: 75%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following the general method as outlined in Intermediate 31, starting from 1-(2-hydroxyethyl)pyrrolidin-2-one (500 mg; 3.87 mmol), 400 mg (50%) of the title compound as a yellow oil, which was used directly without further purification.
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
50%

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